1,3-Diacetoxyacetone
Description
Historical Context and Discovery
The development and characterization of 1,3-diacetoxyacetone as a significant chemical intermediate can be traced through various scientific publications and patent literature spanning several decades. The compound was first cataloged in chemical databases with the Chemical Abstracts Service number 6946-10-7, establishing its formal recognition in the scientific community. Early documentation of the compound appeared in chemical structure databases by 2005, with continuous updates reflecting ongoing research and applications.
The systematic study of this compound gained momentum through its identification as a valuable synthetic intermediate in pharmaceutical chemistry. Patent literature from the early 2000s demonstrates its application in the synthesis of cyclosporin analogs, indicating its importance in medicinal chemistry research. These early applications highlighted the compound's utility in complex molecular constructions, particularly in the pharmaceutical industry where precise structural modifications are crucial for drug development.
Research developments in the 2010s marked a significant advancement in the practical synthesis of this compound through innovative catalytic methods. The breakthrough work published in 2014 demonstrated highly efficient and selective transformations of glycerol using heterogeneous catalysts, establishing new paradigms for sustainable synthesis of this valuable intermediate. This research represented a pivotal moment in the compound's development, transitioning from laboratory curiosity to industrially relevant chemical with clear synthetic pathways and commercial applications.
Importance in Organic Chemistry and Chemical Industry
This compound occupies a central position in organic chemistry due to its multifunctional nature and reactivity profile. The compound serves as a versatile building block for the preparation of various chemical compounds, functioning as a key intermediate in the production of active pharmaceutical ingredients where it contributes to the formation of complex molecular structures. Its dual acetate functionality combined with the central ketone group provides multiple reactive sites for chemical transformations, making it invaluable for synthetic chemists working on complex molecular architectures.
In the specialty chemicals sector, this compound finds extensive application in the development of dyes, pigments, and polymers, where its reactivity and functional groups enable the creation of tailored materials with specific properties. The compound's role in cross-coupling reactions and as a reagent in organic transformations further highlights its importance in advanced chemical research and industrial processes. These applications demonstrate the compound's versatility beyond pharmaceutical synthesis, extending into materials science and industrial chemistry.
| Application Sector | Primary Use | Key Advantages |
|---|---|---|
| Pharmaceutical Industry | Active pharmaceutical ingredient synthesis | Complex molecular structure formation |
| Specialty Chemicals | Dyes, pigments, polymer production | Tailored material properties |
| Organic Synthesis | Cross-coupling reactions | Multiple reactive sites |
| Cosmetics Industry | Skincare product precursor | Enhanced product performance |
The industrial significance of this compound extends to the biodiesel industry through its connection to glycerol utilization. The development of efficient synthetic routes from glycerol, a major byproduct of biodiesel production, creates valuable economic opportunities for converting waste streams into high-value chemical intermediates. This connection represents a significant contribution to sustainable chemistry practices and circular economy principles in chemical manufacturing.
Advanced synthetic methodologies have incorporated this compound into sophisticated reaction sequences, including Horner-Wadsworth-Emmons olefination reactions used in the total synthesis of natural products such as aspochalasins. These applications demonstrate the compound's utility in cutting-edge synthetic chemistry, where its unique structural features enable complex transformations that would be difficult to achieve through alternative synthetic routes.
Research Scope and Objectives
Contemporary research on this compound focuses on multiple interconnected objectives that span fundamental chemistry and practical applications. The primary research direction involves the development of more efficient and environmentally sustainable synthetic methods, particularly through the optimization of heterogeneous catalytic systems for glycerol conversion. These studies aim to establish scalable industrial processes that can economically convert abundant glycerol feedstock into valuable chemical intermediates while minimizing environmental impact.
| Research Area | Primary Objectives | Current Status | Future Directions |
|---|---|---|---|
| Catalytic Synthesis | Optimize glycerol conversion efficiency | >99% selectivity achieved | Scale-up and process optimization |
| Green Chemistry | Develop sustainable synthetic routes | Air oxidation methods established | Renewable feedstock integration |
| Pharmaceutical Applications | Expand drug synthesis applications | Cyclosporin analog synthesis demonstrated | Novel drug target exploration |
| Materials Science | Create advanced polymer materials | Specialty chemical applications identified | Functional material development |
Mechanistic studies represent another crucial research frontier, focusing on understanding the detailed pathways involved in the catalytic transformation of glycerol to this compound. Research has demonstrated that the oxidation process proceeds through isomerization of 1,2-diacetylglycerol to the more stable 1,3-diacetylglycerol, followed by selective oxidation to the target compound. The high efficiency of copper nanoparticles in this transformation, attributed to their preferential oxidation ability for secondary hydroxyl groups over primary hydroxyl groups, provides insights for designing improved catalytic systems.
The development of one-pot synthetic processes represents a significant research objective, combining multiple catalytic systems to enable direct conversion of starting materials to final products. Research has successfully demonstrated that lanthanum-montmorillonite and copper nanoparticle catalysts can work independently without mutual deactivation, enabling the direct and selective synthesis of this compound from glycerol. This achievement opens new possibilities for streamlined manufacturing processes that reduce complexity and improve economic viability.
Catalyst recyclability and reusability studies form an essential component of current research objectives, addressing the practical requirements for industrial implementation. Studies have shown that copper nanoparticle catalysts embedded in aluminum oxide matrices can be recovered and reused without significant loss of activity or selectivity, demonstrating the practical viability of these systems for large-scale applications. These findings support the development of sustainable manufacturing processes that minimize waste generation and reduce production costs through catalyst recycling.
Properties
IUPAC Name |
(3-acetyloxy-2-oxopropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVCVSQSQHGBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287893 | |
| Record name | 1,3-Diacetoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-10-7 | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diacetoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Catalytic Acetylation of Glycerol to Diacetylglycerols Using Metal Cation-Exchanged Monts
| Entry | Catalyst | Glycerol Conversion (%) | 1,3-Diacetylglycerol Yield (%) | Selectivity for DAG (%) | Notes |
|---|---|---|---|---|---|
| 1 | La³⁺-mont | 98 | 0 | >99 | Highest selectivity |
| 3 | Ce⁴⁺-mont | 98 | 37 | 44 | Lower selectivity |
| 4 | Sc³⁺-mont | 97 | 37 | 43 | Lower selectivity |
| 5 | Ti⁴⁺-mont | 85 | 0 | 61 | Moderate selectivity |
| 6 | Fe³⁺-mont | 85 | 0 | 64 | Moderate selectivity |
| 7 | La(OTf)₃ | 2 | trace | 1 | Very low yield |
| 8 | Na⁺-mont | 2 | trace | 1 | Very low yield |
Reaction conditions: glycerol (1 mmol), AcOH (2 mmol), catalyst (0.02 mmol metal), toluene (3 mL), 120 °C, 24 h.
Table 2: Oxidation of Diacetylglycerols to this compound Using Various Cu-Based Catalysts
| Entry | Catalyst | Conversion (%) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | CuNP@AlOx | 100 | 99 | Best catalyst, reusable |
| 2 | CuNP@AlOx (reuse) | 100 | 98 | Maintains activity on reuse |
| 3 | Cu/Al₂O₃ | 70 | 65 | Lower efficiency |
| 4 | Cu/SiO₂ | 65 | 63 | Lower efficiency |
| 5 | Cu/FAP | 45 | 40 | Visible Cu leaching |
| 6 | Cu/HAP | 30 | 25 | Visible Cu leaching |
| 7 | Cu₂O | 12 | 8 | Poor catalyst |
| 8 | Cu(NO₃)₂ | 0 | 0 | No activity |
Reaction conditions: mixture of 1,2- and 1,3-diacetylglycerol (1.0 mmol), catalyst (Cu: 0.38 mmol), toluene (3 mL), 180 °C, 5 h.
Mechanistic Insights and Advantages
- CuNP@AlOx selectively oxidizes secondary hydroxyl groups, favoring the formation of this compound over other isomers.
- The catalyst systems are heterogeneous, allowing easy separation and reuse without loss of activity.
- The one-pot process reduces steps, energy consumption, and waste, enhancing industrial feasibility.
- The reversible hydrogenation-oxidation capability of CuNP@AlOx allows conversion between this compound and 1,3-diacetylglycerol, useful for downstream applications.
Alternative Preparation via Halogenation, Oxidative Dehydrogenation, and Hydrolysis of Glycerol
Another industrially promising method involves multi-step chemical transformations starting from glycerol:
Step 1: Catalytic Halogenation
Glycerol is reacted with a halogenating reagent (e.g., chlorine source) in the presence of a catalyst such as zirconia in an organic solvent at 50–120 °C for 1–10 hours to produce 1,3-dichloro-2-propanol.Step 2: Oxidative Dehydrogenation
The 1,3-dichloro-2-propanol undergoes oxidative dehydrogenation to form 1,3-dichloro-2-acetone as an intermediate.Step 3: Hydrolysis
The intermediate is hydrolyzed in an aqueous alkaline medium at 25–60 °C to yield 1,3-dihydroxyacetone, which can be further acetylated to this compound.Purification
The product can be purified by distillation at 70–80 °C due to its boiling point range of 70–75 °C.
Summary Table: Process Conditions for Halogenation-Oxidation-Hydrolysis Route
| Step | Conditions | Catalyst/Agent | Temperature (°C) | Time (h) | Product |
|---|---|---|---|---|---|
| 1. Halogenation | Glycerol + halogenating reagent in organic solvent | Zirconia catalyst | 50–120 | 1–10 | 1,3-Dichloro-2-propanol |
| 2. Oxidative dehydrogenation | Oxidation of intermediate | - | - | - | 1,3-Dichloro-2-acetone |
| 3. Hydrolysis | Aqueous alkaline hydrolysis | Alkaline substance | 25–60 | - | 1,3-Dihydroxyacetone |
| 4. Purification | Distillation | - | 70–80 | - | Purified 1,3-dihydroxyacetone |
Note: Subsequent acetylation steps to obtain this compound are typically performed after obtaining 1,3-dihydroxyacetone.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetoxyacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds.
Reduction: It can be reduced under specific conditions.
Substitution: The acetoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Air as an oxidant with CuNP@AlOx catalyst.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various reagents can be used to replace the acetoxy groups with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
Organic Synthesis
1,3-Diacetoxyacetone has been utilized in organic synthesis as a building block for more complex molecules. For instance, it has been reported to undergo photochemical reactions with vinylene carbonate to produce oxetane derivatives in yields up to 55% . This reaction demonstrates its utility in creating novel cyclic structures that are valuable in pharmaceutical development.
Catalysis
The compound has shown potential as a catalyst or catalyst precursor in various reactions. Studies indicate that when confined within cyclodextrins, this compound can act as an oxidase mimic in the presence of hydrogen peroxide . This property is significant for developing new catalytic systems that mimic natural enzymatic processes.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its role in synthesizing cyclosporin analogs. These analogs are important for immunosuppressive therapies and have been shown to exhibit enhanced potency and reduced toxicity compared to traditional cyclosporins . The incorporation of this compound into these compounds allows for modifications that improve their pharmacological profiles.
Case Study 1: Photochemical Reactions
A study demonstrated the effectiveness of this compound in photochemical reactions where it was irradiated in a benzene solution with vinylene carbonate. The resulting oxetane photoproduct was isolated with a yield of 55%, showcasing the compound's utility in generating complex molecular architectures through light-induced processes .
Case Study 2: Catalytic Applications
Research involving cyclodextrin-encapsulated this compound highlighted its application as an oxidase mimic. This study illustrated how the compound could facilitate oxidation reactions under mild conditions while maintaining selectivity and efficiency, thus paving the way for environmentally friendly catalytic processes .
Data Tables
| Application Area | Specific Use Case | Yield/Effectiveness |
|---|---|---|
| Organic Synthesis | Photochemical reaction with vinylene carbonate | 55% yield |
| Catalysis | Oxidase mimic within cyclodextrins | Enhanced selectivity |
| Medicinal Chemistry | Synthesis of cyclosporin analogs | Improved potency |
Mechanism of Action
The mechanism of action of 1,3-Diacetoxyacetone involves its reactivity as an acetylation agent. It can react with various nucleophiles, leading to the formation of acetylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
This compound
- Reactivity : The acetyloxy groups act as electrophilic sites , enabling acetylation of alcohols, amines, and alkynes under mild conditions .
- Applications : Used in the synthesis of fragrances, pharmaceuticals, and agrochemicals. Its high boiling point (242.8°C) makes it suitable for high-temperature reactions .
1,1-Dimethoxyacetone
Dimethyl 1,3-Acetonedicarboxylate
3,5-Diacetoxybenzoic Acid
- Reactivity : Combines acetyloxy and carboxylic acid functionalities, enabling dual reactivity in esterification and decarboxylation reactions.
- Applications: Used in drug design (e.g., prodrugs) and as a building block for polyphenolic compounds .
Research Findings and Industrial Relevance
This compound is preferred over 1,1-Dimethoxyacetone in acetylation reactions due to its higher reactivity, though the latter offers better stability in aqueous environments .
Compared to Dimethyl 1,3-Acetonedicarboxylate , this compound lacks carboxylate groups, limiting its utility in decarboxylation-driven syntheses but enhancing compatibility with acid-sensitive substrates .
3,5-Diacetoxybenzoic Acid is more specialized, targeting niche pharmaceutical applications, whereas this compound has broader industrial use .
Biological Activity
1,3-Diacetoxyacetone (DAA) is a compound of significant interest due to its diverse biological activities and applications in synthetic chemistry. This article explores the biological activity of DAA, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is an acyclic compound characterized by two acetoxy groups attached to a central carbon atom. Its chemical formula is , and it is often synthesized from dihydroxyacetone through acetylation processes. The compound's structural properties facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activities
- Cytotoxic Effects : DAA has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that DAA can induce apoptosis in these cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Immunomodulatory Properties : DAA exhibits immunomodulatory effects, influencing immune cell activity. Studies suggest that it may enhance the production of pro-inflammatory cytokines, which could be beneficial in certain therapeutic contexts .
- Antimicrobial Activity : Preliminary investigations have shown that DAA possesses antimicrobial properties against a range of pathogenic bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes .
- Nematicidal Properties : The compound has demonstrated efficacy against nematodes, indicating potential applications in agricultural pest control .
Synthesis and Applications
DAA is synthesized via the Horner-Wadsworth-Emmons (HWE) olefination reaction, where phosphonates react with aldehydes or ketones to yield enones and related compounds. This method has been employed effectively to produce DAA in moderate yields .
Table 1: Summary of Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxic | Induces apoptosis in cancer cells | |
| Immunomodulatory | Enhances cytokine production | |
| Antimicrobial | Disrupts microbial cell membranes | |
| Nematicidal | Effective against nematodes |
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of DAA on human breast cancer cells (MCF-7), researchers found that treatment with DAA led to a significant reduction in cell viability after 24 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways .
Case Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of DAA on macrophages. Results indicated that DAA treatment resulted in elevated levels of TNF-alpha and IL-6, suggesting its potential use as an immunostimulant in therapeutic settings .
Q & A
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
